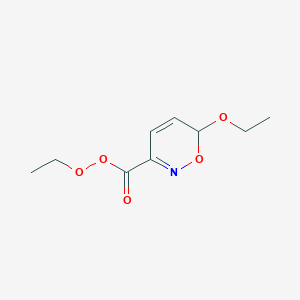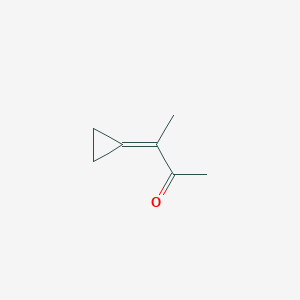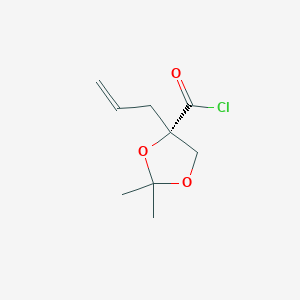![molecular formula C5H6N2O2 B13805599 Thymine,[methyl-3H]](/img/structure/B13805599.png)
Thymine,[methyl-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymine,[methyl-3H] can be synthesized by reducing 5-chloromethyluracil with tritium. This method ensures that the tritium atoms are specifically and stably positioned in the methyl group . The reaction conditions typically involve the use of a reducing agent and a tritium source under controlled laboratory conditions.
Industrial Production Methods
Industrial production of thymine,[methyl-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely and efficiently. The production must adhere to strict regulatory standards to ensure the safety of workers and the environment.
Analyse Chemischer Reaktionen
Types of Reactions
Thymine,[methyl-3H] undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form hydantoins over time.
Reduction: The reduction of thymine involves the addition of hydrogen atoms to the molecule.
Substitution: Thymine can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include hydantoins from oxidation, reduced thymine derivatives from reduction, and substituted thymine compounds from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Thymine,[methyl-3H] has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study the behavior of thymine in various conditions.
Industry: Thymine,[methyl-3H] is used in the development of new pharmaceuticals and in quality control processes to ensure the purity of thymine-containing compounds.
Wirkmechanismus
Thymine,[methyl-3H] exerts its effects by incorporating into DNA during replication. The tritium-labeled thymine allows researchers to track its incorporation and study the molecular targets and pathways involved in DNA synthesis. This helps in understanding the mechanisms of DNA replication and the effects of various drugs on this process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uracil: A pyrimidine nucleobase found in RNA, which pairs with adenine.
Cytosine: Another pyrimidine nucleobase found in both DNA and RNA, which pairs with guanine.
5-Fluorouracil: A thymine analog used in cancer treatment that inhibits DNA synthesis.
Uniqueness
Thymine,[methyl-3H] is unique due to its radiolabeled methyl group, which allows for precise tracking in biochemical studies. This makes it an invaluable tool in research, particularly in studies involving DNA replication and repair.
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
128.12 g/mol |
IUPAC-Name |
5-(tritiomethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1T |
InChI-Schlüssel |
RWQNBRDOKXIBIV-CNRUNOGKSA-N |
Isomerische SMILES |
[3H]CC1=CNC(=O)NC1=O |
Kanonische SMILES |
CC1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


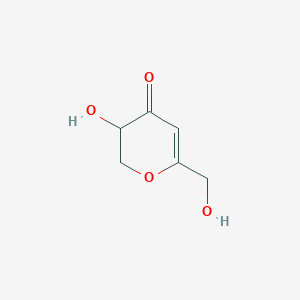
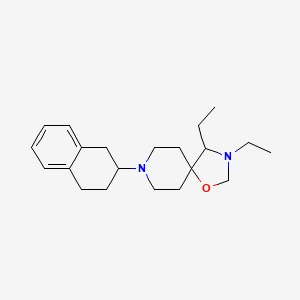
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
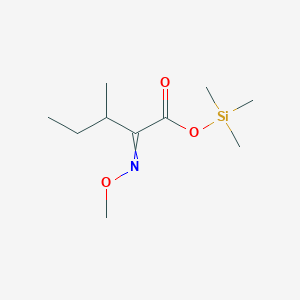


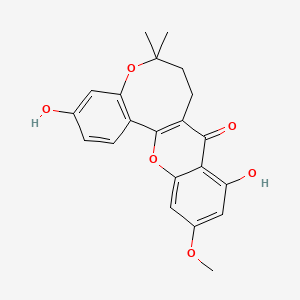
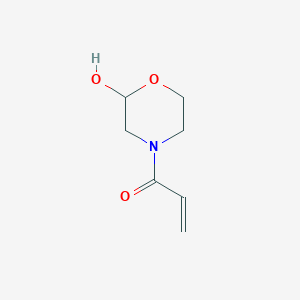
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
